molecular formula C4H6ClNO2 B13812173 Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci)

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci)

Cat. No.: B13812173
M. Wt: 135.55 g/mol
InChI Key: VDXLZOGWWLSTTC-VVJJHMBFSA-N
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Description

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) is a chemical compound that belongs to the class of cyclopropane derivatives These compounds are characterized by a three-membered ring structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or the use of diazo compounds.

    Functional Group Introduction: The amino and chloro groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes, catalytic methods, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or hydrogen.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a range of amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-cis)-(9ci) exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures but different substituents.

    Amino-chloro compounds: Molecules containing both amino and chloro groups, which may exhibit similar reactivity.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

(1S,2R)-1-amino-2-chlorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6ClNO2/c5-2-1-4(2,6)3(7)8/h2H,1,6H2,(H,7,8)/t2-,4-/m1/s1

InChI Key

VDXLZOGWWLSTTC-VVJJHMBFSA-N

Isomeric SMILES

C1[C@H]([C@]1(C(=O)O)N)Cl

Canonical SMILES

C1C(C1(C(=O)O)N)Cl

Origin of Product

United States

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